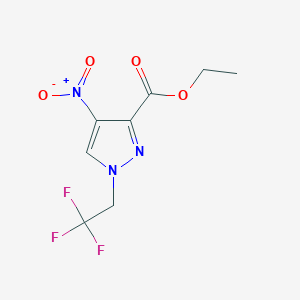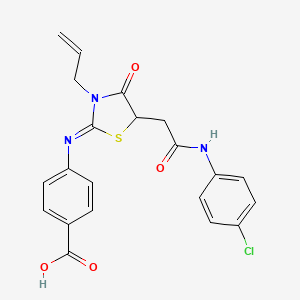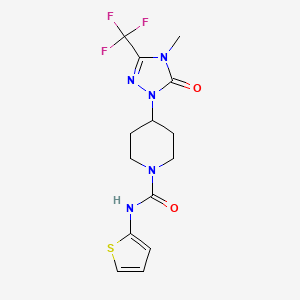
(3-Hydroxyphenyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxyphenyl)acetyl chloride is an organic compound with the molecular formula C8H7ClO2 It is a derivative of phenol, where the hydroxyl group is positioned at the third carbon of the benzene ring, and an acetyl chloride group is attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: (3-Hydroxyphenyl)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of (3-hydroxyphenyl)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction typically proceeds as follows: [ \text{(3-Hydroxyphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions: (3-Hydroxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-hydroxyphenyl)acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
Major Products:
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Thioesters: Formed from reactions with thiols
科学的研究の応用
(3-Hydroxyphenyl)acetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Hydroxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules.
類似化合物との比較
(4-Hydroxyphenyl)acetyl chloride: Similar structure but with the hydroxyl group at the fourth position.
(2-Hydroxyphenyl)acetyl chloride: Hydroxyl group at the second position.
Phenylacetyl chloride: Lacks the hydroxyl group.
Uniqueness: (3-Hydroxyphenyl)acetyl chloride is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical properties and applications compared to its analogs.
特性
IUPAC Name |
2-(3-hydroxyphenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVQLGZWUKEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)
![(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)
![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2646850.png)
![3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2646851.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)

![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)
![ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2646859.png)
![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2646860.png)

![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2646862.png)
![tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646863.png)

